Chlorofluoroacetamide

Beschreibung

The exact mass of the compound Chlorofluoroacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chlorofluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorofluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

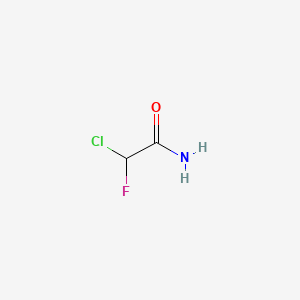

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIKMFCMUJNGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294193 | |

| Record name | 2-chloro-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-09-4 | |

| Record name | 431-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-fluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of chlorofluoroacetamide?

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Chlorofluoroacetamide

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of chlorofluoroacetamide, with a primary focus on the 2-chloro-2-fluoroacetamide isomer. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from safety data sheets and leverages the well-documented characteristics of structural analogs, such as fluoroacetamide and chloroacetamide, to construct a predictive yet scientifically grounded profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's synthesis, spectroscopic characterization, and potential utility as a synthetic building block. A discussion of the isomeric N-chloro-2-fluoroacetamide is also included to provide a broader context of its synthetic potential.

Introduction and Molecular Overview

Chlorofluoroacetamide (C₂H₃ClFNO) is a halogenated amide that presents significant interest for synthetic and medicinal chemistry. The presence of two distinct halogen atoms—chlorine and fluorine—on the α-carbon imparts unique electronic properties and reactivity, making it a potentially valuable, albeit under-explored, chemical entity. This guide will focus on the 2-chloro-2-fluoroacetamide isomer (CAS No. 431-09-4), while also exploring the distinct reactivity profile of its N-chloro isomer.

The core structure combines the features of an acetamide backbone with α-halogenation. The high electronegativity of the fluorine atom is expected to significantly influence the reactivity of the adjacent carbon-chlorine bond and the overall molecular properties. Understanding these properties is crucial for its potential application in areas such as the synthesis of fluorinated molecules and the development of targeted covalent inhibitors in drug discovery.

Isomeric Forms

It is critical to distinguish between the two primary isomers, as their reactivity and applications differ significantly:

-

2-Chloro-2-fluoroacetamide: The halogen atoms are substituted on the α-carbon. Its reactivity is predicted to be dominated by nucleophilic substitution at this carbon.

-

N-Chloro-2-fluoroacetamide: The chlorine atom is attached to the amide nitrogen. This compound is expected to function primarily as an electrophilic chlorinating agent or a precursor to nitrogen-centered radicals.[1][2]

This guide will primarily address the 2-chloro-2-fluoroacetamide isomer, with a dedicated section for the N-chloro variant.

Physicochemical Properties of 2-Chloro-2-fluoroacetamide

Direct experimental data for 2-chloro-2-fluoroacetamide is sparse. The following properties are derived from available safety data sheets and are supplemented by predicted values based on analogous compounds.

| Property | Value / Information | Source / Comment |

| Chemical Formula | C₂H₃ClFNO | [3] |

| CAS Number | 431-09-4 | [3] |

| Molecular Weight | 111.50 g/mol | Calculated |

| Physical State | Liquid | [3] |

| Boiling Point | 72 °C / 1 mmHg | [3] |

| Solubility | Not Available (Expected to be soluble in water and polar organic solvents) | By analogy to similar small amides[4][5] |

| Stability | Considered stable, but may be unstable in the presence of incompatible materials. | [3] |

Predicted Reactivity Profile

The reactivity of 2-chloro-2-fluoroacetamide is governed by the electrophilic nature of the α-carbon, which is substituted with two electron-withdrawing halogen atoms.

Nucleophilic Substitution at the α-Carbon

The primary mode of reactivity is expected to be bimolecular nucleophilic substitution (Sₙ2) at the carbon bearing the halogens. The chlorine atom serves as an effective leaving group, and its displacement is facilitated by the strong inductive effect of the adjacent fluorine atom.

This reactivity is of high interest in drug development, particularly for the design of covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[6]

-

Reaction with Sulfur Nucleophiles: Thiols and thiolates are potent nucleophiles that are predicted to react readily with 2-chloro-2-fluoroacetamide to form stable thioether linkages.[2] This is the cornerstone reaction for covalent modification of cysteine residues in proteins.[6]

-

Reaction with Nitrogen Nucleophiles: Primary and secondary amines are also expected to displace the chloride to form α-aminoacetamides, which are valuable intermediates for the synthesis of various nitrogen-containing compounds.[2]

Caption: Hypothesized metabolic activation and toxicity pathway.

Experimental Protocols

The following are generalized, self-validating protocols for the synthesis and characterization of a novel haloacetamide like 2-chloro-2-fluoroacetamide.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the halogenation of 2-fluoroacetamide. This protocol is hypothetical and requires experimental validation.

Caption: A generalized workflow for synthesis and verification.

Protocol for Spectroscopic Characterization

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

For Mass Spectrometry (MS): Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For IR: For a liquid sample, acquire the spectrum using a thin film between two salt plates (e.g., NaCl).

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Self-Validation: The number of signals in the ¹³C spectrum should correspond to the two unique carbons in the molecule. The splitting pattern in the ¹H spectrum (doublet) and ¹³C spectrum (large doublet for Cα) must be consistent with coupling to a single fluorine atom.

-

-

Mass Spectrometry Acquisition:

-

Infuse the sample into an ESI-MS or analyze via GC-MS.

-

Self-Validation: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of 111.50. Crucially, the isotopic pattern must show two peaks separated by 2 m/z units with a relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single chlorine atom.

-

-

IR Spectroscopy Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Self-Validation: The spectrum must contain characteristic peaks for the N-H and C=O amide stretches, as well as absorbances in the fingerprint region corresponding to C-F and C-Cl bonds.

-

Conclusion

2-Chloro-2-fluoroacetamide is a molecule with significant, yet largely unexplored, potential in chemical synthesis and drug discovery. While direct experimental data remains scarce, a robust predictive profile of its chemical properties can be constructed through careful analysis of its structure and comparison with well-understood analogs. Its predicted reactivity as an α-haloacetamide makes it a prime candidate for use as a building block in creating covalently binding molecules. However, the inferred toxicology, particularly from the fluoroacetamide moiety, necessitates that all handling and experimentation be conducted with the utmost caution. Future experimental studies are required to validate these predictions and fully unlock the synthetic utility of this unique bifunctionalized compound.

References

- Apollo Scientific. (2022, May 18).

- PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide. National Center for Biotechnology Information.

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.

- Benchchem. (2025).

- Benchchem. (2025).

- Wikipedia. (n.d.). Fluoroacetamide.

- PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information.

- Sigma-Aldrich. (2024, September 8).

- Santa Cruz Biotechnology. (n.d.).

- AccuStandard. (n.d.). CAS No. 640-19-7 - 2-Fluoroacetamide.

- International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE.

- Benchchem. (2025). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.

- Alpha Systems LLC. (2020, February 10).

- Anshul Specialty Molecules. (2025). 2-Chloro Acetamide.

- PubMed. (2024, September 1).

- Fisher Scientific. (n.d.).

- ChemicalBook. (n.d.). 2-CHLORO-N-(2-FLUOROPHENYL)ACETAMIDE synthesis.

- Chemos GmbH & Co.KG. (2020, August 18).

- CDH Fine Chemical. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Wikipedia. (n.d.). Chloroacetamide.

- ChemicalBook. (n.d.). FLUOROACETAMIDE CAS#: 640-19-7.

- Sigma-Aldrich. (n.d.). Fluoroacetamide 640-19-7.

- National Toxicology Program (NTP). (2018, March 30).

- PubMed. (2013, September 15).

- Google Patents. (1947, February 25). US2416607A - Method of preparing fluoroacetamide.

- Benchchem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of N-Chloro-2-fluoroacetamide.

- PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.).

- Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube.

- ResearchGate. (2025, September 14).

Sources

Introduction: The Emergence of a Privileged Covalent Warhead

An In-Depth Technical Guide to the Synthesis and Characterization of α-Chlorofluoroacetamide

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the search for novel reactive groups or "warheads" that offer a balance of stability and selective reactivity is paramount. α-Chlorofluoroacetamide (CFA) has recently emerged as a highly significant electrophilic moiety.[1][2][3] Unlike more aggressive chloroacetamides, the unique electronic properties conferred by the adjacent fluorine atom modulate its reactivity, allowing for precise covalent bond formation with nucleophilic residues, such as cysteine, in target proteins.[2][4] This nuanced reactivity has positioned CFA as a key component in the development of potent and selective inhibitors for challenging therapeutic targets, including viral proteases and mutant kinases.[1][3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and safe handling of α-chlorofluoroacetamide derivatives. It moves beyond simple protocols to explain the underlying chemical principles and rationale that govern experimental design and data interpretation.

Part 1: The Synthetic Strategy for α-Chlorofluoroacetamide Derivatives

The synthesis of α-chlorofluoroacetamides is fundamentally an exercise in amide bond formation. The most direct and widely adopted strategy involves the coupling of a suitable amine nucleophile with an activated form of chlorofluoroacetic acid. This approach is versatile, allowing for the incorporation of the CFA warhead into a wide array of molecular scaffolds.

Retrosynthetic Analysis and Key Precursors

The logical disconnection for an α-chlorofluoroacetamide derivative is the amide C-N bond. This retrosynthetic approach identifies the two primary building blocks:

-

Chlorofluoroacetic Acid : The source of the electrophilic warhead.

-

An Amine : The component providing the core scaffold of the target molecule (this can be ammonia for the parent compound, or a primary/secondary amine for more complex derivatives).

The critical step is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Standard peptide coupling reagents are exceptionally well-suited for this transformation.

Sources

An In-Depth Technical Guide to the Reactivity of the Chlorofluoroacetamide Warhead

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chlorofluoroacetamide (CFA) warhead, a novel electrophile gaining significant traction in the design of targeted covalent inhibitors (TCIs). We will delve into the fundamental principles governing its reactivity, its unique mechanistic features, and provide detailed experimental protocols for its characterization and application in drug discovery.

Introduction: The Rise of a Tuned Electrophile

Covalent drugs, which form a stable bond with their protein target, offer distinct advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1] However, the development of covalent inhibitors has historically been hampered by concerns over off-target reactivity and potential toxicity.[1] The ideal covalent warhead should exhibit minimal intrinsic reactivity to avoid indiscriminate reactions with cellular nucleophiles, yet be exquisitely poised to react with the target cysteine residue within the confines of the protein's binding pocket.

The chlorofluoroacetamide (CFA) moiety has emerged as a promising solution to this challenge.[2] Unlike more reactive electrophiles such as chloroacetamides and acrylamides, the CFA warhead possesses a chemically tuned, weaker intrinsic reactivity.[1][3] This attenuated reactivity is a key feature that contributes to its enhanced target specificity and reduced off-target modification profile, making it an attractive tool for the development of safer and more selective covalent therapeutics.[4]

The Mechanism of Covalent Modification: A Tale of Two Halogens

The covalent reaction between a CFA warhead and a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom of the CFA moiety, displacing the chlorine atom as a leaving group.

The presence of both fluorine and chlorine atoms on the α-carbon is crucial to the unique reactivity profile of the CFA warhead. The high electronegativity of the fluorine atom plays a significant role in modulating the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. Computational studies have provided insights into the transition state of this reaction, highlighting the importance of the protein microenvironment in stabilizing the charge distribution and facilitating the reaction.[5][6][7]

The stereochemistry of the CFA warhead can also profoundly influence its reactivity and inhibitory potency. For instance, studies on CFA-based inhibitors of SARS-CoV-2 main protease have shown that the (R)-configuration at the CFA unit is crucial for rapid covalent modification.[1] This highlights the importance of synthesizing and evaluating enantiopure CFA derivatives in drug discovery campaigns.

Key Advantages of the Chlorofluoroacetamide Warhead

The CFA warhead offers several distinct advantages over other commonly used electrophiles in covalent drug design:

| Feature | Chlorofluoroacetamide (CFA) | Acrylamide | Chloroacetamide |

| Intrinsic Reactivity | Weak | Moderate | High |

| Target Specificity | High | Moderate | Low |

| Off-Target Reactivity | Low | Moderate | High |

| Reversibility | Environment-dependent hydrolysis can lead to reversibility | Generally irreversible | Irreversible |

Table 1. Comparative properties of common covalent warheads.

The weaker intrinsic reactivity of the CFA warhead is a direct contributor to its superior target specificity.[8] This "just-right" reactivity minimizes unwanted reactions with abundant cellular thiols like glutathione, leading to a cleaner off-target profile and a potentially wider therapeutic window.[9]

A fascinating and critical feature of the CFA-cysteine adduct is its susceptibility to hydrolysis under certain conditions, which can lead to a reversible covalent interaction.[10] This hydrolysis is environment-dependent; the adduct is stable within the solvent-sequestered environment of a protein's ATP-binding pocket but can be hydrolyzed in more solvent-exposed environments. This unique property can further reduce off-target protein modification and associated toxicities.

Experimental Characterization of CFA Reactivity

A thorough understanding and characterization of the reactivity of a CFA-containing inhibitor are paramount for successful drug development. The following section outlines key experimental protocols.

Synthesis of the Chlorofluoroacetamide Warhead

The synthesis of CFA-containing fragments typically involves the coupling of a suitable amine with a chloro-fluoro-acetylating agent. A common method for the preparation of the key building block, 2-chloro-2-fluoroacetamide, involves the N-chlorination of 2-fluoroacetamide.

Experimental Protocol: Synthesis of N-Chloro-2-fluoroacetamide [5][11]

Materials:

-

2-Fluoroacetamide

-

N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-fluoroacetamide (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.05 eq) in anhydrous DCM to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloro-2-fluoroacetamide.

-

Purify the product by column chromatography on silica gel.

Kinetic Analysis of Covalent Inhibition

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[8][12]

Experimental Protocol: Determination of kinact/KI [12][13]

Materials:

-

Target protein

-

CFA-containing test compound

-

Assay buffer (e.g., PBS, pH 7.4)

-

LC-HRAMS (Liquid Chromatography-High Resolution Accurate Mass Spectrometry) system

Procedure:

-

Incubate the target protein at a fixed concentration with a range of concentrations of the test compound at 37 °C.

-

At various time points over a period of several hours (e.g., 0 to 7 hours), withdraw aliquots from each reaction mixture.

-

Immediately quench the reaction (e.g., by adding a denaturing agent or by rapid dilution).

-

Analyze the samples by LC-HRAMS to determine the percentage of the protein that has formed a covalent adduct with the inhibitor.

-

For each inhibitor concentration, plot the percentage of binding against time and fit the data to the following equation to determine the observed rate constant (kobs):

-

Binding % = 100 * (1 - e-kobs * time)

-

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the resulting data to the following equation to determine kinact and KI:

-

kobs = kinact * [I] / (KI + [I])

-

-

The specificity constant, kinact/KI, can then be calculated.

Caption: Workflow for the determination of kinact/KI.

Mass Spectrometry for Adduct Confirmation and Site Identification

Mass spectrometry is an indispensable tool for confirming the formation of the covalent adduct and identifying the specific cysteine residue that has been modified.[14][15]

Experimental Protocol: LC-MS/MS Analysis of Protein-CFA Adducts [1][15]

Materials:

-

Protein-CFA adduct sample

-

Unmodified protein control

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., Q-Exactive)

Procedure:

-

Sample Preparation:

-

Denature the protein samples (adducted and control) by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 1 hour.

-

Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the samples with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

-

Proteolytic Digestion:

-

Add trypsin to the protein samples at a 1:50 (w/w) ratio and incubate overnight at 37 °C.

-

-

Peptide Cleanup:

-

Acidify the peptide mixtures with formic acid.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Inject the desalted peptides onto a reverse-phase HPLC column coupled to the mass spectrometer.

-

Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.

-

Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

-

Specify a variable modification corresponding to the mass of the CFA warhead minus the mass of the chlorine atom on cysteine residues.

-

Identify the modified peptide and the specific cysteine residue that is adducted.

-

Caption: Workflow for LC-MS/MS analysis of protein-CFA adducts.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the selectivity of a covalent inhibitor across the entire proteome.[4][16][17] In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with the CFA-containing inhibitor before being treated with a broad-spectrum, cysteine-reactive probe that is tagged with a reporter group (e.g., biotin or a fluorophore).[10]

Experimental Protocol: Competitive ABPP [10][16]

Materials:

-

Cell lysate or live cells

-

CFA-containing inhibitor

-

Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

-

Reporter tag (e.g., biotin-azide or fluorescent azide for click chemistry)

-

Click chemistry reagents (copper(I) catalyst, ligand)

-

Streptavidin beads (for biotinylated probes)

-

SDS-PAGE gels and imaging system (for fluorescent probes)

-

LC-MS/MS system (for proteome-wide analysis)

Procedure:

-

Pre-incubate the cell lysate or live cells with varying concentrations of the CFA inhibitor for a defined period.

-

Add the cysteine-reactive probe and incubate to label the remaining accessible cysteine residues.

-

Lyse the cells (if using live cells).

-

Perform a click reaction to attach the reporter tag to the probe-labeled proteins.

-

For fluorescently tagged probes:

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescence intensity of a particular band in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to that protein.

-

-

For biotin-tagged probes (proteome-wide analysis):

-

Enrich the biotin-labeled proteins using streptavidin beads.

-

Perform on-bead tryptic digestion of the enriched proteins.

-

Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe. A decrease in the abundance of a protein in the inhibitor-treated samples indicates it is a target of the inhibitor.

-

The Influence of the Microenvironment on Reactivity

The reactivity of the CFA warhead is not solely determined by its intrinsic chemical properties but is also significantly influenced by the local microenvironment of the protein binding pocket.

The Role of pH

The pH of the surrounding environment can have a profound effect on the reaction rate between the CFA warhead and a cysteine residue.[18][19][20][21] The nucleophilicity of the cysteine thiol is dependent on its ionization state; the deprotonated thiolate anion (S-) is a much stronger nucleophile than the protonated thiol (SH).[18][22] The pKa of a typical cysteine residue is around 8.3, meaning that at physiological pH (~7.4), only a small fraction of cysteine residues are in the more reactive thiolate form.[18]

However, the pKa of a cysteine residue within a protein can be significantly perturbed by its local microenvironment.[21] Nearby basic residues can act as general bases, deprotonating the cysteine thiol and increasing its nucleophilicity. Therefore, the rate of covalent modification by a CFA warhead can be significantly enhanced in a protein microenvironment that favors the formation of the thiolate anion.

Protein-Ligand Interactions

The initial non-covalent binding of the CFA-containing inhibitor to the protein target is a critical prerequisite for the subsequent covalent reaction.[2] Favorable interactions between the inhibitor scaffold and the protein binding pocket serve to increase the effective concentration of the warhead in proximity to the target cysteine, thereby accelerating the rate of covalent bond formation. This "proximity-driven" reactivity is a key principle in the design of targeted covalent inhibitors and contributes significantly to their selectivity.

Conclusion and Future Directions

The chlorofluoroacetamide warhead represents a significant advancement in the field of covalent drug discovery. Its finely tuned reactivity offers a compelling solution to the long-standing challenge of achieving high target specificity while minimizing off-target effects. The environment-dependent reversibility of the CFA-cysteine adduct is a particularly noteworthy feature that holds great promise for the development of safer covalent therapeutics.

As our understanding of the intricate interplay between the CFA warhead, the target protein, and the cellular environment continues to grow, we can expect to see the development of even more sophisticated and highly selective covalent inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of the chlorofluoroacetamide warhead in their own drug discovery endeavors.

References

-

Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. [Link]

-

kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

-

Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. SpringerLink. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

-

Transduction of Redox Signaling by Electrophile-Protein Reactions. PMC. [Link]

-

Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd.. [Link]

-

Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. PMC. [Link]

-

A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. MDPI. [Link]

-

Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

-

Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Springer Nature Experiments. [Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Publishing. [Link]

-

Do Cysteine thiol groups respond to the pH changes? ResearchGate. [Link]

-

Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

-

General workflow of the activity-based protein profiling (ABPP) method. ResearchGate. [Link]

-

Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

-

Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. ACS Publications. [Link]

-

A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]

-

Procedure for Protein Identification Using LC-MS/MS. MtoZ Biolabs. [Link]

-

Cysteine Reactivity Across the Sub-Cellular Universe. PMC. [Link]

-

Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

-

The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. MDPI. [Link]

-

The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. [Link]

-

COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS A DISSERTATION SUBMITTED TO THE DEPARTMENT OF CIVI. Stanford University. [Link]

-

(PDF) The Sn2 Reaction: A Theoretical-Computational. Amanote Research. [Link]

-

Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. SpringerLink. [Link]

-

Combined computational and experimental studies on cysteine-sulfadiazine adduct formation. PMC. [Link]

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC. [Link]

-

Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration. PMC. [Link]

Sources

- 1. Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]

- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 66.160.205.160 [66.160.205.160]

- 9. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Imperative: A Technical Guide to Chirality and its Profound Impact on Chlorofluoroacetamide Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality, the "handedness" of a molecule, is a fundamental stereochemical property with profound implications in pharmacology and drug development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit remarkably different biological activities. This guide delves into the critical role of chirality, focusing on its effect on the activity of chlorofluoroacetamide (CFA), a functional group of growing interest in covalent inhibitor design. We will explore the principles of stereoselectivity in drug-receptor interactions, pharmacokinetics, and pharmacodynamics, and provide practical insights into the experimental workflows for chiral separation and analysis. Through a detailed examination of CFA-based inhibitors, this document will illustrate how a specific stereochemical configuration is not merely a structural nuance but a key determinant of therapeutic efficacy and safety.

The Chiral Dimension in Pharmacology: Beyond the Molecular Formula

The biological world is inherently chiral. Amino acids (primarily L-isomers) and sugars (D-isomers) that form the building blocks of life create a stereochemically defined environment. Consequently, when a chiral drug is introduced into the body, its enantiomers can interact differently with chiral biological targets like enzymes and receptors.[1][2][3] This stereoselectivity can lead to significant differences in the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles of the individual enantiomers.[4][5]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[2] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of understanding and controlling chirality in drug development.[2][6]

Recognizing this, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the development of chiral drugs, often encouraging the development of single-enantiomer products.[7][8] This has led to the practice of "chiral switching," where a previously marketed racemic mixture (a 1:1 mixture of enantiomers) is re-developed and marketed as a single, more effective enantiomer.[6][7][9][10][11]

The Three-Point Interaction Model: A Basis for Stereoselectivity

The differential interaction of enantiomers with a chiral receptor is often explained by the Easson-Stedman "three-point attachment" model.[12][13] This model postulates that for a receptor to distinguish between two enantiomers, there must be at least three points of interaction. The eutomer is able to establish a complementary three-point binding with the receptor, leading to a biological response. The distomer, being a mirror image, can only bind at two of these points, resulting in a weaker or non-existent interaction.[13][14]

Figure 1: The Easson-Stedman three-point interaction model illustrating stereoselectivity.

Chlorofluoroacetamide: A Chiral Warhead in Covalent Inhibition

Halogenated compounds are of significant interest in medicinal chemistry due to their ability to modulate a molecule's biological activity.[15][16][17][18] The chlorofluoroacetamide (CFA) moiety has recently emerged as a novel and highly effective "warhead" for targeted covalent inhibitors.[19][20] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and potent pharmacological effects. The CFA group is particularly adept at reacting with cysteine residues in protein active sites.[20]

The carbon atom attached to the chlorine, fluorine, and amide group in CFA is a stereocenter, meaning that CFA-containing molecules are chiral. As we will see, the specific three-dimensional arrangement of these atoms has a dramatic impact on the molecule's ability to inhibit its target.

Stereospecificity in Action: The Case of SARS-CoV-2 Main Protease Inhibition

The critical role of chirality in CFA activity is strikingly demonstrated in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.[19][21] Studies on dipeptidic CFA derivatives revealed that the stereochemistry at the CFA warhead is a major determinant of inhibitory potency.[19]

One study identified a potent inhibitor, designated as compound 18 , which exists as four possible stereoisomers due to two chiral centers. Of these, the (R,R)-18 isomer exhibited markedly higher inhibitory activity against Mpro compared to the other three isomers.[19][21] This suggests a highly stereospecific interaction within the enzyme's active site.

Further research on aza-peptide CFA derivatives confirmed these findings. A compound named YH-6 , which has an R configuration at the CFA unit, was found to be a potent inhibitor of SARS-CoV-2 replication, with efficacy comparable to the approved drug nirmatrelvir.[22][23][24] X-ray crystallography revealed that YH-6 forms a covalent bond with the catalytic Cys145 residue in the Mpro active site.[22]

These findings strongly indicate that the precise spatial arrangement of the atoms in the CFA warhead is crucial for optimal positioning and reactivity within the enzyme's active site, leading to efficient covalent modification.

Figure 2: Differential activity of chlorofluoroacetamide enantiomers.

Experimental Workflows for Chiral Analysis

Given the profound impact of chirality on biological activity, the ability to separate and analyze enantiomers is paramount in drug development. Several analytical techniques are employed for this purpose, with chiral chromatography being the most widely used.[25][26][27][28][29]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[28] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC Method Development for a Novel Chlorofluoroacetamide Derivative

-

Column Screening:

-

Rationale: No single CSP is universally effective for all chiral separations. Therefore, a screening process using a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based) is the most efficient starting point.[27]

-

Procedure:

-

Prepare a solution of the racemic CFA derivative in a suitable solvent (e.g., methanol, ethanol).

-

Screen a panel of at least 3-5 different chiral columns (e.g., Chiralpak IA, Chiralcel OD-H, Lux Cellulose-1).

-

Use a simple mobile phase, such as a mixture of hexane and isopropanol, for initial screening.

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Identify the column that provides the best initial separation (baseline or partial resolution) of the two enantiomers.

-

-

-

Method Optimization:

-

Rationale: Once a suitable column is identified, the separation can be optimized by modifying the mobile phase composition and other chromatographic parameters.

-

Procedure:

-

Mobile Phase Composition: Systematically vary the ratio of the non-polar (e.g., hexane) and polar (e.g., isopropanol, ethanol) components of the mobile phase. Increasing the polar modifier content generally decreases retention times.

-

Additives: Introduce small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape and resolution.

-

Flow Rate: Optimize the flow rate to achieve a balance between resolution and analysis time.

-

Temperature: Adjust the column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.

-

-

-

Method Validation:

-

Rationale: The developed method must be validated to ensure it is accurate, precise, and robust for its intended purpose.

-

Procedure:

-

Specificity: Demonstrate that the method can resolve the enantiomers from any impurities or degradation products.

-

Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

-

Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., mobile phase composition, flow rate, temperature).

-

-

Data Presentation: Comparative Activity of Chlorofluoroacetamide Enantiomers

The results of biological assays comparing the activity of the individual enantiomers and the racemic mixture should be presented in a clear and concise manner.

| Compound | Stereochemistry | Target | IC₅₀ (nM) | Relative Potency |

| YH-6 | R-CFA | SARS-CoV-2 Mpro | 15 | 1 |

| ent-YH-6 | S-CFA | SARS-CoV-2 Mpro | >10,000 | >667 |

| Racemic YH-6 | R/S-CFA | SARS-CoV-2 Mpro | 32 | ~2 |

| (R,R)-18 | (R,R) | SARS-CoV-2 Mpro | 5.6 | 1 |

| (S,S)-18 | (S,S) | SARS-CoV-2 Mpro | >20,000 | >3571 |

| (R,S)-18 | (R,S) | SARS-CoV-2 Mpro | >20,000 | >3571 |

| (S,R)-18 | (S,R) | SARS-CoV-2 Mpro | >20,000 | >3571 |

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[19][22]

Conclusion and Future Directions

The case of chlorofluoroacetamide powerfully illustrates that chirality is not a mere academic curiosity but a critical determinant of drug activity. The stereospecificity observed in the inhibition of targets like the SARS-CoV-2 main protease underscores the necessity of considering stereochemistry from the earliest stages of drug discovery and development. The development of single-enantiomer drugs, guided by robust chiral separation and analytical techniques, is essential for optimizing therapeutic efficacy and minimizing potential off-target effects and toxicity.[14]

As our understanding of the structural basis of drug-receptor interactions deepens, the rational design of enantiomerically pure compounds will become increasingly central to the creation of safer and more effective medicines. The continued exploration of chiral warheads like chlorofluoroacetamide, coupled with advanced asymmetric synthesis methods, will undoubtedly pave the way for a new generation of precisely targeted therapeutics.[30][31][32][33][34]

References

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]

-

Chiral switch. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Effect of chirality on pharmacokinetics and pharmacodynamics. (1991). PubMed. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

-

Ye, J., Zhao, M., Niu, L., & Liu, W. (2015). Enantioselective environmental toxicology of chiral pesticides. Chemical Research in Toxicology, 28(3), 325–338. [Link]

-

Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. [Link]

-

Role of Chirality in Drugs: An Overview. (2018). PubMed. [Link]

- ENVIRONMENTAL FATE OF CHIRAL PESTICIDES. (n.d.). Google Books.

-

Chiral Switch: Between Therapeutical Benefit and Marketing Strategy. (2022). PMC - NIH. [Link]

-

Chiral Pesticides Selectively Influence the Dissemination of Antibiotic Resistance Genes: An Overlooked Environmental Risk. (2025). ACS Publications. [Link]

-

Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]

-

Chiral Switches: Exploring The Molecular Handedness Behind Next-Gen Pharmaceuticals. (2026). Chemistry World. [Link]

-

Enantioselectivity in environmental safety of current chiral insecticides. (2007). PMC - NIH. [Link]

-

The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025). DrugPatentWatch. [Link]

-

Stereoselectivity of drug-receptor interactions. (2003). PubMed. [Link]

-

Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. (1995). PubMed. [Link]

-

Chiral pesticides: identification, description, and environmental implications. (2012). PubMed. [Link]

-

Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2021). PMC - NIH. [Link]

-

Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). MDPI. [Link]

-

Stereoselectivity in Drug Action and Disposition: An Overview. (2015). ResearchGate. [Link]

-

Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. (2021). Chemical Science (RSC Publishing). [Link]

-

Stereoselectivity of drug-receptor interactions. (2025). ResearchGate. [Link]

-

Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. (2013). PMC - NIH. [Link]

-

How Do Stereoisomers Affect Drug Activity? (2025). YouTube. [Link]

-

Stereochemistry in Drug Action. (2005). PMC - NIH. [Link]

-

Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. (2025). ResearchGate. [Link]

-

Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview. (1986). PubMed. [Link]

-

Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024). PMC - NIH. [Link]

-

New frontiers in biological halogenation. (2025). ResearchGate. [Link]

-

Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. (2016). ResearchGate. [Link]

- Chiral Drug Separ

-

Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors. (2001). PubMed. [Link]

-

Synthesis of chlorofluoroacetamides. (2021). ResearchGate. [Link]

-

Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). PubMed. [Link]

-

Biological activities of natural halogen compounds. (2025). ResearchGate. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

-

Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Kyushu University. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015). PubMed. [Link]

-

α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its X-ray crystal structure complex in EGFR (PDB ID: 5Y25). (n.d.). ResearchGate. [Link]

-

Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019). PubMed. [Link]

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015). PMC - PubMed Central. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Chiral Separations Techniques. (2020). Regis Technologies. [Link]

-

Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. (2026). JACS Au - ACS Publications. [Link]

-

Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022). Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 2. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Effect of chirality on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamic and pharmacokinetic differences between drug enantiomers in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Switches: Exploring The Molecular Handedness Behind Next-Gen Pharmaceuticals - BoroScience [boroscience.com]

- 7. jocpr.com [jocpr.com]

- 8. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 9. Chiral switch - Wikipedia [en.wikipedia.org]

- 10. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugpatentwatch.com [drugpatentwatch.com]

- 12. Stereoselectivity of drug-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 26. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. phx.phenomenex.com [phx.phenomenex.com]

- 29. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 30. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Asymmetric synthesis of chiral organofluorine compounds: use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-2-fluoroacetamide: A Versatile Covalent Warhead in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Pharmacophore

2-Chloro-2-fluoroacetamide, a halogenated amide with the CAS number 431-09-4, has garnered significant attention in medicinal chemistry and drug development.[1][][3][4] Its unique molecular architecture, featuring both a chlorine and a fluorine atom on the alpha-carbon of an acetamide, renders it a potent and versatile electrophilic warhead for the design of targeted covalent inhibitors.[5][6][7] This guide provides a comprehensive overview of the core chemical properties, synthesis, and burgeoning applications of 2-chloro-2-fluoroacetamide, with a particular focus on its role in the development of novel therapeutics.

The primary allure of 2-chloro-2-fluoroacetamide lies in its ability to form stable covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active sites of enzymes.[5][7] This mechanism of irreversible inhibition offers several advantages over traditional non-covalent inhibitors, including prolonged duration of action and enhanced potency. A prominent example of its application is in the development of covalent inhibitors for the SARS-CoV-2 3CL protease, a critical enzyme for viral replication, highlighting its potential in addressing global health challenges.[5][6]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-2-fluoroacetamide is fundamental to its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 431-09-4 | [1][][3][4] |

| Molecular Formula | C₂H₃ClFNO | [1][4] |

| IUPAC Name | 2-chloro-2-fluoroacetamide | [4] |

| Molecular Weight | 111.50 g/mol | [4] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥98% (HPLC) | [1] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | |

| SMILES | C(C(=O)N)(F)Cl | [4] |

| InChIKey | BUIKMFCMUJNGDU-UHFFFAOYSA-N | [4] |

Molecular Structure and Reactivity

The reactivity of 2-chloro-2-fluoroacetamide is dictated by the electrophilic nature of the alpha-carbon, which is substituted with two electron-withdrawing halogen atoms. This structural feature makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion and the formation of a covalent bond.

Caption: Molecular structure of 2-chloro-2-fluoroacetamide.

The proposed mechanism for its interaction with a cysteine residue in a protein active site involves a nucleophilic substitution reaction (Sɴ2). The sulfur atom of the cysteine thiol group attacks the electrophilic carbon of the chlorofluoroacetyl moiety, resulting in the formation of a stable thioether linkage and the expulsion of a chloride ion.[5]

Synthesis of 2-Chloro-2-fluoroacetamide: A Generalized Protocol

While specific, detailed experimental protocols for the synthesis of 2-chloro-2-fluoroacetamide are not extensively documented in publicly available literature, a general and chemically sound synthetic approach can be derived from established methods for the synthesis of related α-haloacetamides.[8][9] The most direct route involves the amidation of a suitable 2-chloro-2-fluoroacetyl precursor. A plausible precursor is 2-chloro-2-fluoroacetyl chloride, which can be synthesized from 2-chloro-2-fluoroacetic acid. The final step would be the reaction of the acid chloride with ammonia.

Materials:

-

2-Chloro-2-fluoroacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Ammonia (aqueous solution or gas)

-

Ice bath

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Experimental Workflow:

Sources

- 1. CHLOROFLUOROACETAMIDE, CasNo.431-09-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Chlorofluoroacetamide | C2H3ClFNO | CID 261957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.info [ijpsr.info]

Mechanism of chlorofluoroacetamide reaction with cysteine.

An In-Depth Technical Guide to the Reaction of Chlorofluoroacetamide with Cysteine for Researchers and Drug Development Professionals.

Executive Summary

The covalent modification of cysteine residues in proteins by electrophilic compounds is a cornerstone of modern drug discovery and chemical biology. Among the various electrophiles used, haloacetamides have long been employed as versatile tools for protein labeling and the development of targeted covalent inhibitors. This technical guide provides an in-depth examination of the reaction mechanism between a specific, dual-halogenated reagent—chlorofluoroacetamide—and the nucleophilic thiol side chain of cysteine.

This document moves beyond a simple description of the reaction, offering a detailed mechanistic analysis grounded in the principles of physical organic chemistry. We will explore the nuanced roles of both the chlorine and fluorine substituents, the critical influence of pH on the reactivity of the cysteine thiol, and the canonical SN2 (bimolecular nucleophilic substitution) pathway that governs this transformation. Furthermore, this guide provides detailed, field-tested experimental protocols for monitoring the reaction kinetics and verifying the resulting covalent adduct. All claims are supported by authoritative references, and key processes are illustrated with clear, structured diagrams to ensure both scientific rigor and practical utility for researchers in the field.

Introduction: The Significance of Cysteine Alkylation

Cysteine, with its thiol (-SH) side chain, is a unique amino acid. Under physiological conditions (pH ~7.4), the thiol group exists in equilibrium with its more reactive thiolate anion (-S⁻) form. This thiolate is a potent nucleophile, readily attacking electrophilic centers to form stable covalent bonds. This reactivity has made cysteine a frequent target for both natural post-translational modifications and artificial labeling or inhibition.

Haloacetamides (X-CH₂-CONH₂) are a class of reagents widely used for cysteine alkylation. Their utility stems from a highly reactive α-carbon, which is rendered electrophilic by the electron-withdrawing effects of the adjacent amide and halogen (X) groups. Reagents like iodoacetamide and chloroacetamide are staples in biochemistry for applications such as:

-

Enzyme Inhibition: Blocking access to the active site of cysteine proteases or other enzymes with a critical cysteine residue.

-

Protein Labeling: Attaching fluorescent dyes, biotin, or spin labels for structural and functional studies.

-

Disulfide Bond Mapping: Blocking free thiols to allow for the specific analysis of disulfide bridges.

Chlorofluoroacetamide (Cl-CHF-CONH₂) presents a more complex case. The presence of two different halogens on the α-carbon invites a deeper mechanistic inquiry into the factors governing its reactivity and selectivity. Understanding this reaction is crucial for designing next-generation covalent probes and inhibitors with finely tuned reactivity profiles.

The Core Mechanism: S-Alkylation via an SN2 Pathway

The reaction between chlorofluoroacetamide and cysteine proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism. This pathway is characterized by a single, concerted transition state where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Key Molecular Players and Their Roles

-

The Nucleophile: The Cysteine Thiolate Anion: The reaction rate is critically dependent on the concentration of the deprotonated thiolate anion (-S⁻), which is a far more potent nucleophile than the protonated thiol (-SH). The pKa of the cysteine thiol is typically around 8.3, meaning that at a physiological pH of 7.4, only a fraction of cysteine residues will be in the reactive thiolate form. Therefore, increasing the pH of the reaction buffer will significantly accelerate the rate of alkylation.

-

The Electrophile: The α-Carbon of Chlorofluoroacetamide: The carbon atom bonded to both chlorine and fluorine is the electrophilic center. The strong electron-withdrawing inductive effects of the amide group, the chlorine atom, and the highly electronegative fluorine atom create a significant partial positive charge (δ+) on this carbon, making it highly susceptible to nucleophilic attack.

-

The Leaving Group: The Chloride Ion: In a haloacetamide reaction, the halogen atom serves as the leaving group. The stability of the departing anion is a key factor in determining the reaction rate. In the case of chlorofluoroacetamide, the question arises: which halogen leaves? Chlorine is a significantly better leaving group than fluorine. The C-Cl bond is longer and weaker than the C-F bond, and the resulting chloride ion (Cl⁻) is more stable in solution than the fluoride ion (F⁻). Consequently, the reaction proceeds exclusively via the displacement of the chloride ion.

The SN2 Transition State

The reaction can be visualized as the backside attack of the cysteine thiolate on the α-carbon of chlorofluoroacetamide. This leads to a trigonal bipyramidal transition state where the sulfur atom is forming a new bond, and the chlorine atom is simultaneously breaking its bond.

Caption: SN2 reaction mechanism of cysteine with chlorofluoroacetamide.

Experimental Protocols for Mechanistic Study

To validate the proposed mechanism and quantify the reaction kinetics, a combination of spectrophotometric and mass spectrometric techniques is recommended.

Protocol 1: Kinetic Analysis via Thiol Depletion Assay

This protocol measures the rate of reaction by monitoring the disappearance of the free cysteine thiol over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.

Materials:

-

L-Cysteine hydrochloride (or N-acetyl-L-cysteine)

-

Chlorofluoroacetamide

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of L-cysteine in degassed phosphate buffer.

-

Prepare a 100 mM stock solution of chlorofluoroacetamide in DMSO or an appropriate solvent.

-

-

Reaction Setup:

-

In a microplate well, add 180 µL of phosphate buffer.

-

Add 10 µL of the 10 mM L-cysteine stock solution to achieve a final concentration of 500 µM.

-

Initiate the reaction by adding 10 µL of the chlorofluoroacetamide stock solution at various concentrations (e.g., to achieve final concentrations of 1 mM, 2 mM, 5 mM). This creates pseudo-first-order conditions where the electrophile is in excess.

-

-

Time-Course Measurement:

-

At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 20 µL aliquot of the reaction mixture.

-

Immediately quench the aliquot in a separate well containing 180 µL of buffer and 10 µL of DTNB solution.

-

-

Data Acquisition:

-

After a 2-minute incubation with DTNB, measure the absorbance of the quenched samples at 412 nm.

-

A standard curve of known cysteine concentrations should be run in parallel to relate absorbance to the concentration of free thiol.

-

-

Data Analysis:

-

Plot the concentration of remaining free thiol versus time for each concentration of chlorofluoroacetamide.

-

The slope of the natural logarithm of the thiol concentration versus time gives the pseudo-first-order rate constant (k_obs).

-

Plot k_obs versus the concentration of chlorofluoroacetamide. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

-

Caption: Experimental workflow for kinetic analysis using a thiol depletion assay.

Protocol 2: Product Verification by Mass Spectrometry

This protocol confirms the identity of the covalent adduct by measuring its precise molecular weight.

Materials:

-

L-Cysteine

-

Chlorofluoroacetamide

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

LC-MS system (e.g., ESI-Q-TOF)

Procedure:

-

Reaction:

-

Dissolve L-cysteine (MW ≈ 121.16 g/mol ) to a final concentration of 1 mM in the ammonium bicarbonate buffer.

-

Add chlorofluoroacetamide (MW ≈ 111.5 g/mol ) to a final concentration of 1.2 mM (a slight excess).

-

Allow the reaction to proceed for 1 hour at room temperature.

-

-

Sample Preparation:

-

Dilute the reaction mixture 1:100 in a suitable solvent for mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample directly or inject it onto an LC column for separation.

-

Acquire mass spectra in positive ion mode.

-

Search for the expected mass of the product.

-

Mass of Cysteine: 121.16 Da

-

Mass of Fluoroacetamide Moiety (CHF-CONH₂): 60.03 Da (after loss of Cl)

-

Expected Mass of Product (Cys-S-CHF-CONH₂): 121.16 + 60.03 = 181.19 Da

-

-

The expected ion to observe would be [M+H]⁺ at m/z 182.19 .

-

Quantitative Data and Interpretation

The primary quantitative output from these studies is the second-order rate constant (k₂), which provides a direct measure of the intrinsic reactivity of chlorofluoroacetamide towards cysteine.

| Parameter | Description | Typical Expected Value Range (M⁻¹s⁻¹) | Factors Influencing Value |

| Second-Order Rate Constant (k₂) | The rate at which the reaction consumes both reactants. | 10 - 500 | pH, Temperature, Solvent Polarity |

| pH Dependence | The reaction rate increases as the pH approaches and surpasses the pKa of cysteine's thiol group (pKa ~8.3). | N/A | Buffer composition |

Note: The expected value range is an estimate based on the reactivity of similar chloroacetamide reagents. The actual value must be determined experimentally. The presence of the fluorine atom is expected to slightly increase the electrophilicity of the α-carbon compared to standard chloroacetamide, potentially leading to a faster reaction rate.

Implications and Applications

A thorough understanding of the chlorofluoroacetamide-cysteine reaction mechanism is vital for several advanced applications:

-

Design of Covalent Inhibitors: By modifying the substituents on the acetamide, researchers can tune the reactivity (k₂) to achieve a desired balance of potency and selectivity. A reagent that is too reactive will non-specifically alkylate many proteins, leading to toxicity. A reagent that is not reactive enough will fail to engage its target.

-

Development of Chemical Probes: This chemistry can be used to design activity-based probes that covalently label active enzymes in complex biological systems, allowing for their identification and characterization.

-

Bioconjugation: The reliable and specific nature of this reaction allows for the conjugation of proteins to other molecules, such as polymers (PEGylation) or drugs (antibody-drug conjugates), under controlled conditions.

Conclusion

The reaction of chlorofluoroacetamide with cysteine is a specific and predictable S-alkylation event governed by an SN2 mechanism. The reaction's efficiency is dictated by the nucleophilicity of the cysteine thiolate, the electrophilicity of the α-carbon, and the superior leaving group ability of chloride over fluoride. By employing straightforward kinetic and analytical methodologies, researchers can precisely characterize this reaction, enabling the rational design of sophisticated chemical tools for drug discovery and biological research. This guide provides the foundational knowledge and practical protocols necessary to leverage this powerful covalent chemistry in the laboratory.

References

-

Title: Cysteine-Targeted Covalent Inhibition: A Primer for Drug Discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]

-

Title: The pKa of the Thiol Group in the Cysteine Residue of a Specific Protein. Source: Journal of Biological Chemistry. URL: [Link]

-

Title: Leaving Group Ability. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Nucleophilic Substitution. Source: University of Calgary - Chem 351 Textbook. URL: [Link]

Physicochemical Properties of Chlorofluoroacetamide Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide

This technical guide provides a comprehensive examination of the core physicochemical properties of chlorofluoroacetamide (CFA) derivatives. Tailored for researchers, medicinal chemists, and drug development scientists, this document delves into the critical parameters that govern the behavior of these compounds, offering both theoretical grounding and practical methodologies. The strategic incorporation of both chlorine and fluorine onto an acetamide scaffold presents unique opportunities for molecular property modulation, making a deep understanding of their physicochemical landscape essential for successful therapeutic development.[1][2][3]

The Strategic Role of Chlorofluoroacetamides in Medicinal Chemistry

The chlorofluoroacetamide moiety has emerged as a valuable functional group, particularly as a "warhead" for targeted covalent inhibitors.[1][4][5][6][7] Its tuned reactivity allows for the formation of stable covalent bonds with specific amino acid residues, such as cysteine, in target proteins.[4][5] This unique characteristic, combined with the profound effects of halogenation on drug-like properties, necessitates a rigorous evaluation of the fundamental physicochemical characteristics of any CFA-based drug candidate. This guide focuses on four key properties: lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability.

Core Physicochemical Descriptors and Their Determination

A precise understanding of the following properties is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic profile.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.[8][9] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.

The impact of fluorination on lipophilicity is complex; while aromatic fluorination often increases LogP, aliphatic fluorination can lead to either an increase or a decrease, depending on the molecular context.[10][11][12] This modulation is critical for optimizing a drug's ability to cross cellular membranes without compromising its aqueous solubility.[8][9]

Experimental Protocol: HPLC-Based LogP Determination

This chromatographic method offers higher throughput than the traditional shake-flask method and is well-suited for drug discovery settings. It relies on the correlation between a compound's retention time on a reverse-phase column and its known LogP value.

Step-by-Step Methodology:

-

Standard Selection: Choose a set of 5-7 standard compounds with well-documented LogP values that bracket the expected LogP of the CFA derivatives.

-

Chromatographic System Setup:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a suitable buffer).

-

Detector: UV detector set to an appropriate wavelength for the compounds.

-

-

Calibration Curve Generation:

-

Inject each standard compound individually and record its retention time (t_R).

-

Plot the logarithm of the capacity factor (log k') versus the known LogP values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

-

Sample Analysis:

-

Dissolve the CFA derivative in the mobile phase.

-

Inject the sample and record its retention time.

-

-

LogP Calculation:

-

Calculate the log k' for the CFA derivative.

-

Interpolate the LogP value from the linear regression of the calibration curve.

-

Expertise & Experience: The choice of mobile phase composition is critical. Using a buffered aqueous phase is essential for determining LogD values for ionizable compounds. The organic modifier (e.g., acetonitrile) percentage can be adjusted to ensure that all compounds elute within a reasonable timeframe with good peak shape. This method's trustworthiness relies on the quality of the LogP data for the standard compounds and the linearity of the calibration curve.